5-iodo-1H-imidazole-4-carboxamide
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Overview
Description
5-iodo-1H-imidazole-4-carboxamide is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-1H-imidazole-4-carboxamide typically involves the iodination of 1H-imidazole-4-carboxamide. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-iodo-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or peracids can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the imidazole ring .
Scientific Research Applications
5-iodo-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-iodo-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
5-amino-1H-imidazole-4-carboxamide: Known for its role in the biosynthesis of purines and its use as a metabolic regulator.
1H-imidazole-4-carboxamide: A precursor to various biologically active compounds.
Uniqueness: 5-iodo-1H-imidazole-4-carboxamide is unique due to the presence of the iodine atom, which can significantly alter its chemical and biological properties compared to other imidazole derivatives. This makes it a valuable compound for specific applications where iodine’s properties are beneficial .
Properties
Molecular Formula |
C4H4IN3O |
---|---|
Molecular Weight |
237.00 g/mol |
IUPAC Name |
5-iodo-1H-imidazole-4-carboxamide |
InChI |
InChI=1S/C4H4IN3O/c5-3-2(4(6)9)7-1-8-3/h1H,(H2,6,9)(H,7,8) |
InChI Key |
JWDGXFPLXSQDOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)I)C(=O)N |
Origin of Product |
United States |
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